N-methyl-N-(2-methylpropyl)sulfamoyl chloride
Overview
Description
N-methyl-N-(2-methylpropyl)sulfamoyl chloride is an organic compound with the molecular formula C5H12ClNO2S. It is a sulfamoyl chloride derivative, characterized by the presence of a sulfonamide group attached to a methyl and a 2-methylpropyl group. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(2-methylpropyl)sulfamoyl chloride typically involves the reaction of N-methyl-N-(2-methylpropyl)amine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
N-methyl-N-(2-methylpropyl)amine+chlorosulfonic acid→N-methyl-N-(2-methylpropyl)sulfamoyl chloride+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(2-methylpropyl)sulfamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonamide and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired rate and extent of the reaction.
Major Products Formed
Substitution Products: Depending on the nucleophile, the major products can be N-methyl-N-(2-methylpropyl)sulfonamides, ethers, or thioethers.
Hydrolysis Products: The primary products of hydrolysis are N-methyl-N-(2-methylpropyl)sulfonamide and hydrochloric acid.
Scientific Research Applications
N-methyl-N-(2-methylpropyl)sulfamoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of N-methyl-N-(2-methylpropyl)sulfamoyl chloride involves its reactivity as a sulfonylating agent. It can transfer the sulfonyl group to nucleophilic sites on other molecules, leading to the formation of sulfonamide bonds. This reactivity is utilized in various chemical transformations and modifications of biomolecules.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-(2-methylpropyl)sulfonamide
- N-methyl-N-(2-methylpropyl)sulfonyl fluoride
- N-methyl-N-(2-methylpropyl)sulfonyl bromide
Uniqueness
N-methyl-N-(2-methylpropyl)sulfamoyl chloride is unique due to its specific reactivity as a sulfonylating agent. Compared to similar compounds, it offers distinct advantages in terms of reaction conditions and the stability of the resulting products. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
N-methyl-N-(2-methylpropyl)sulfamoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12ClNO2S/c1-5(2)4-7(3)10(6,8)9/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJMWAIBHXXHJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70655804 | |
Record name | Methyl(2-methylpropyl)sulfamyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70655804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
263169-14-8 | |
Record name | N-Methyl-N-(2-methylpropyl)sulfamoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=263169-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl(2-methylpropyl)sulfamyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70655804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methyl-N-(2-methylpropyl)sulfamoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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